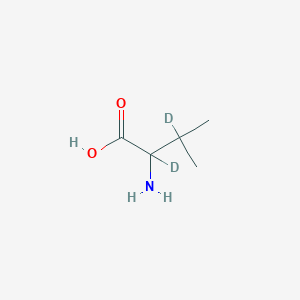![molecular formula C9H11N3O2S B1433433 2-hydroxy-N-[(phenylcarbamothioyl)amino]acetamide CAS No. 1803570-47-9](/img/structure/B1433433.png)
2-hydroxy-N-[(phenylcarbamothioyl)amino]acetamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Phytotoxicity Studies
This compound has been used in the study of phytotoxic metabolites derived from 2-amidophenol. It’s particularly relevant in understanding the bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers, which can serve as an alternative pathway to phytotoxic metabolites .
Microbial Interaction Research
Research has shown that certain soil bacteria and microorganisms interact with similar compounds, leading to the synthesis of various metabolites. This compound can be used to study the detoxification processes in microorganisms like Pseudomonas laurentiana and Arthrobacter , which are crucial for soil health and plant growth .
Gene Expression Profiling
In plant biology, compounds like 2-hydroxy-N-[(phenylcarbamothioyl)amino]acetamide are used to elicit changes in gene expression profiles. For instance, it has been shown to upregulate genes like terpene synthase TPS04 in Arabidopsis thaliana , which is significant for understanding plant defense mechanisms .
Synthesis of Bioactive Derivatives
The compound serves as a precursor for the synthesis of bioactive derivatives. These derivatives have potential applications in developing new agrochemicals or pharmaceuticals, especially those targeting plant pathogens or diseases .
Chemical Biology
In chemical biology, this compound can be used to study the interaction between small molecules and biological systems. It can help in mapping out metabolic pathways and understanding the biochemical basis of disease states or physiological processes .
Analytical Chemistry
Due to its unique structure, 2-hydroxy-N-[(phenylcarbamothioyl)amino]acetamide can be used as a standard or reference compound in analytical chemistry, particularly in high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for identifying and quantifying similar compounds .
Safety and Hazards
This compound has several safety precautions associated with it. For example, it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire .
Propiedades
IUPAC Name |
1-[(2-hydroxyacetyl)amino]-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c13-6-8(14)11-12-9(15)10-7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,14)(H2,10,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNBTTKSFRZHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1433364.png)

![1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B1433367.png)

![ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride](/img/structure/B1433370.png)

